Methyl 3-bromo-5-((2-(2-(tert-butoxy)-2-oxoethyl)phenoxy)methyl)benzoate
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Overview
Description
Methyl 3-bromo-5-((2-(2-(tert-butoxy)-2-oxoethyl)phenoxy)methyl)benzoate is an organic compound with a complex structure It is a derivative of benzoate, featuring a bromine atom and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-((2-(2-(tert-butoxy)-2-oxoethyl)phenoxy)methyl)benzoate typically involves multiple steps. One common method includes the esterification of 3-bromo-5-hydroxybenzoic acid with methyl alcohol in the presence of a catalyst. The final step involves the reaction with 2-(2-(tert-butoxy)-2-oxoethyl)phenol under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-((2-(2-(tert-butoxy)-2-oxoethyl)phenoxy)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-bromo-5-((2-(2-(tert-butoxy)-2-oxoethyl)phenoxy)methyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-((2-(2-(tert-butoxy)-2-oxoethyl)phenoxy)methyl)benzoate involves its interaction with specific molecular targets. The bromine atom and the tert-butoxy group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-bromo-5-((2-(2-(tert-butoxy)-2-oxoethyl)phenoxy)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C21H23BrO5 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
methyl 3-bromo-5-[[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenoxy]methyl]benzoate |
InChI |
InChI=1S/C21H23BrO5/c1-21(2,3)27-19(23)12-15-7-5-6-8-18(15)26-13-14-9-16(20(24)25-4)11-17(22)10-14/h5-11H,12-13H2,1-4H3 |
InChI Key |
DZWVSLGBXXZXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1OCC2=CC(=CC(=C2)Br)C(=O)OC |
Origin of Product |
United States |
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